1-(Phthalimidomethyl) 2-bromoisobutyrate
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Overview
Description
1-(Phthalimidomethyl) 2-bromoisobutyrate is a chemical compound with the molecular formula C13H12BrNO4 and a molecular weight of 326.14 g/mol . It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) to generate polymers with protected amine end group functionalities . This compound is known for its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phthalimidomethyl) 2-bromoisobutyrate can be synthesized through a multi-step process involving the reaction of phthalimide with 2-bromoisobutyryl bromide in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Phthalimidomethyl) 2-bromoisobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Corresponding substituted derivatives.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(Phthalimidomethyl) 2-bromoisobutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phthalimidomethyl) 2-bromoisobutyrate involves its role as an initiator in ATRP. The bromine atom facilitates the formation of a radical species, which then propagates the polymerization process. The phthalimide group provides stability to the growing polymer chain and protects the amine functionality .
Comparison with Similar Compounds
- 2-Hydroxyethyl 2-bromoisobutyrate
- Ethylene bis(2-bromoisobutyrate)
- Pentaerythritol tetrakis(2-bromoisobutyrate)
- Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide
- Poly(ethylene glycol) methyl ether 2-bromoisobutyrate
Uniqueness: 1-(Phthalimidomethyl) 2-bromoisobutyrate is unique due to its ability to generate polymers with protected amine end group functionalities, which is not commonly found in other similar compounds. This makes it particularly valuable in applications requiring specific end group modifications .
Properties
CAS No. |
903562-13-0 |
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Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2,14)12(18)19-7-15-10(16)8-5-3-4-6-9(8)11(15)17/h3-6H,7H2,1-2H3 |
InChI Key |
AIPGWKMNUNTLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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